molecular formula C15H25NO5 B11833586 tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate

Cat. No.: B11833586
M. Wt: 299.36 g/mol
InChI Key: JWBWRJGLJSHYDO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by its unique structure, which includes a tert-butyl ester group, an ethoxy group, and an oxoazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an esterification reaction using ethyl chloroformate or ethyl bromoacetate.

    Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced through a reaction with tert-butyl chloroformate or tert-butyl bromoacetate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Oxo derivatives with additional oxygen-containing functional groups.

    Reduction Products: Hydroxyl derivatives with reduced oxo groups.

    Substitution Products: Compounds with substituted functional groups replacing the ethoxy group.

Scientific Research Applications

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with specific properties such as enhanced stability and reactivity.

    Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: It can act as an inhibitor or activator of enzymes involved in various biochemical pathways.

    Modulate Receptor Activity: The compound can interact with receptors on cell surfaces, influencing cellular signaling and response.

    Alter Gene Expression: It can affect the expression of genes involved in metabolic and regulatory processes.

Comparison with Similar Compounds

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has a piperazine ring instead of an azepane ring, leading to different chemical and biological properties.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate: The presence of a hydrazino group instead of an ethoxy group results in distinct reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in research and development.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate

InChI

InChI=1S/C15H25NO5/c1-5-20-13(18)10-11-6-8-16(9-7-12(11)17)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3

InChI Key

JWBWRJGLJSHYDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCN(CCC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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